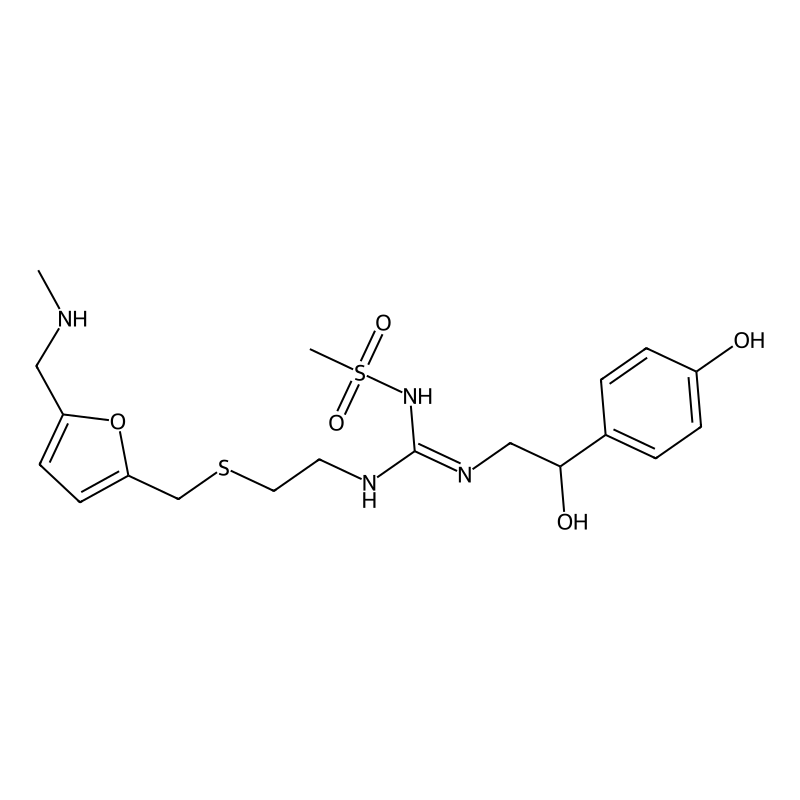Osutidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Osutidine is a synthetic small molecule that acts as a histamine H2 receptor antagonist. Developed by Toyama Chemical Co., Ltd., it is primarily used to treat peptic and duodenal ulcers. The compound exhibits both antisecretory and cytoprotective properties, effectively reducing gastric acid secretion and providing protection to the gastric mucosa from injury. Its chemical structure consists of various functional groups that contribute to its pharmacological activity, including hydroxyl, amino, and sulfonamide groups .
- Oxidation: It can be oxidized using agents such as hydrogen peroxide and potassium permanganate, leading to various oxidation products.
- Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution: This reaction is common in the synthesis of Osutidine, allowing for the introduction or modification of functional groups.
- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, producing different hydrolysis products.
Osutidine has demonstrated significant biological activity, particularly in its ability to protect the gastric mucosa. Studies indicate that it effectively reduces ethanol-induced gastric damage in animal models. The compound's mechanism involves antagonism of histamine H2 receptors, which plays a crucial role in gastric acid secretion regulation. Additionally, Osutidine enhances gastric mucosal blood flow, further contributing to its protective effects against mucosal injury .
The synthesis of Osutidine involves several key steps:
- Formation of the Core Structure: The initial step involves synthesizing the core structure through a series of condensation and cyclization reactions.
- Introduction of Functional Groups: Functional groups are added via nucleophilic substitution and reduction reactions.
- Purification and Isolation: The final product is purified using recrystallization and chromatography techniques to ensure high purity .
Osutidine is primarily utilized in the medical field for treating gastrointestinal disorders, particularly those related to excessive gastric acid secretion. Its applications include:
- Treatment of peptic ulcers
- Management of gastroesophageal reflux disease
- Protection against gastric mucosal injury due to NSAIDs (non-steroidal anti-inflammatory drugs) or ethanol .
Research has shown that Osutidine interacts with various biological pathways through its action on histamine H2 receptors. Studies have highlighted its ability to enhance gastric blood flow and protect gastric mucosa from damage caused by harmful substances like ethanol. Furthermore, investigations into its enantiomers have revealed differences in their biological activities, with racemic Osutidine exhibiting the most potent anti-ulcer effects compared to its individual enantiomers .
Osutidine shares similarities with other histamine H2 receptor antagonists but is unique due to its specific binding affinity and chemical structure. The following compounds are comparable:
| Compound | Description |
|---|---|
| Ranitidine | A commonly used H2 receptor antagonist effective for gastric acid-related conditions. |
| Cimetidine | Another well-known H2 receptor antagonist with similar mechanisms of action. |
| Famotidine | Known for its potent H2 receptor antagonistic properties; widely used in ulcer treatment. |
Osutidine's distinct structural features and unique pharmacological profile make it valuable for studying gastrointestinal disorders, differentiating it from these similar compounds .








